synthesis of N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine
synthesis of N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine
An In-Depth Technical Guide to the Synthesis of N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the (Boc-N-Me-Ile-OH), a critical building block in modern peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptide backbones is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate conformation, thereby leading to peptides with superior therapeutic properties.[1][2] This document delves into the prevalent synthetic methodologies, with a primary focus on the widely utilized base-mediated alkylation of N-Boc-L-isoleucine. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and potential challenges. Furthermore, alternative synthetic strategies will be presented to offer a broader perspective for researchers in the field. This guide is intended for chemists and drug development professionals seeking a detailed and practical understanding of the synthesis of this important N-methylated amino acid derivative.
Introduction: The Significance of N-Methylated Amino Acids in Peptide Drug Discovery
The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low cell permeability. N-methylation of the peptide backbone is a powerful tool to overcome these limitations. The introduction of a methyl group on the amide nitrogen eliminates the hydrogen bond donor capability, which can disrupt secondary structures and reduce enzymatic recognition.[1] Moreover, the increased lipophilicity associated with N-methylation can enhance passive diffusion across biological membranes.[1]
N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine, also known as Boc-N-Me-Ile-OH, is a key precursor for incorporating N-methylated isoleucine into peptide sequences using solid-phase peptide synthesis (SPPS).[3][4] Its bulky, hydrophobic side chain and the conformational constraints imposed by the N-methyl group make it a valuable component in the design of bioactive peptides.
Key Properties of Boc-N-Me-Ile-OH
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 52498-32-5 |
| Appearance | White to off-white solid |
Core Synthetic Strategy: Base-Mediated N-Methylation of Boc-L-isoleucine
The most direct and widely employed method for the synthesis of Boc-N-Me-Ile-OH is the N-methylation of the readily available starting material, N-alpha-t-Butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine).[5][6] This approach relies on the deprotonation of the N-H bond of the Boc-protected amine using a strong base, followed by nucleophilic attack of the resulting anion on an electrophilic methyl source, typically methyl iodide.
Mechanistic Rationale
The success of this reaction hinges on the careful selection of the base and reaction conditions to achieve selective N-methylation without compromising the stereochemical integrity of the chiral center or promoting unwanted side reactions. Sodium hydride (NaH) is a commonly used non-nucleophilic strong base that effectively deprotonates the Boc-protected amine.[1][6] The reaction proceeds through the formation of a sodium salt of the N-Boc-amino acid, which then acts as the nucleophile.
The causality behind the experimental choices is critical. The use of an aprotic solvent like tetrahydrofuran (THF) is essential to prevent the quenching of the strong base and the anionic intermediate.[6] An excess of both the base and the methylating agent is often employed to drive the reaction to completion.[1][6] However, excessive base can lead to epimerization, especially at elevated temperatures.[1] Therefore, maintaining a low reaction temperature during the deprotonation and methylation steps is crucial for preserving the enantiomeric purity of the product.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Boc-N-Me-Ile-OH.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on the careful control of anhydrous conditions and temperature.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Boc-L-isoleucine | 231.29 | 5.00 g | 21.6 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 2.60 g | 65.0 | 3.0 |
| Methyl Iodide | 141.94 | 4.6 mL | 74.0 | 3.4 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| 1 M HCl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-isoleucine (5.00 g, 21.6 mmol).
-
Dissolution: Add anhydrous THF (100 mL) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 2.60 g, 65.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The mixture will become a slurry.
-
Methylation: After the addition of NaH is complete, add methyl iodide (4.6 mL, 74.0 mmol) dropwise over 15 minutes while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Acidification: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Boc-N-Me-Ile-OH as a white solid.
Alternative Synthetic Approaches
While the NaH/MeI method is robust, other strategies have been developed to address specific challenges or to be amenable to different synthetic platforms, such as solid-phase synthesis.
N-Methylation via Sulfonamide Intermediates
An alternative approach involves the use of a temporary N-sulfonyl protecting group, such as o-nitrobenzenesulfonyl (o-NBS).[7][8] This method, often referred to as the Fukuyama-Mitsunobu or Biron-Kessler method in the context of solid-phase synthesis, proceeds via the following steps:[8]
-
Sulfonylation: The primary amine of the amino acid is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[7] The resulting sulfonamide has a more acidic N-H proton, facilitating deprotonation under milder basic conditions.
-
N-Methylation: The sulfonamide is then methylated, for example, using methyl iodide and a base, or under Mitsunobu conditions.
-
Deprotection: The o-NBS group is subsequently removed under mild conditions to reveal the N-methylated amine.
This method can be particularly useful in solid-phase peptide synthesis where the amino acid is anchored to a resin.[7][8]
N-Methylation via 5-Oxazolidinones
Another elegant strategy involves the formation of an intermediate 5-oxazolidinone from the N-protected amino acid.[9] This heterocyclic intermediate can then be N-methylated, followed by hydrolysis to yield the desired N-methylated amino acid. This approach has been shown to be effective for a wide range of amino acids.[9]
Mechanistic Diagram of the Sulfonamide-Based N-Methylation
Caption: Key steps in the sulfonamide-based N-methylation route.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring of the reaction progress and characterization of the final product. Key validation checkpoints include:
-
Reaction Monitoring: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final Boc-N-Me-Ile-OH should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Stereochemical Integrity: The enantiomeric purity of the product should be assessed, particularly if harsh basic conditions or elevated temperatures were employed. This can be achieved using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis. The silver oxide/methyl iodide method, while mild, can sometimes lead to racemization during the subsequent saponification step if a methyl ester is formed as an intermediate.[10]
Conclusion
The is a fundamental transformation in the field of peptide chemistry. The base-mediated alkylation of Boc-L-isoleucine using sodium hydride and methyl iodide remains a robust and widely adopted method. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and rigorous product characterization are paramount to achieving a high yield of the desired enantiomerically pure product. The alternative synthetic routes provide valuable options for specific applications and can be adapted to various synthetic platforms. This guide provides the necessary technical details and field-proven insights to enable researchers to confidently synthesize this important N-methylated amino acid derivative for their drug discovery and development endeavors.
References
- Monash University. Synthesis of N-Alkyl Amino Acids.
- Naoum, J. C., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- MedchemExpress. Boc-N-methyl-L-isoleucine (Boc-N-Me-Ile-OH).
- Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry.
- PubChem. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine.
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Sigma-Aldrich. Boc-N-Me-Ile-OH.
- Olsen, R. K. (1970). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.
- Pícha, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols.
- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V.
- Lokey Lab Protocols. (2017).
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